
(2,3,4-Trifluorophenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3,4-Trifluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C(_7)H(_6)F(_3)NO(_2)S and a molecular weight of 225.19 g/mol . This compound is characterized by the presence of three fluorine atoms attached to a phenyl ring, along with a methanesulfonamide group. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of (2,3,4-Trifluorophenyl)methanesulfonamide typically involves the reaction of 2,3,4-trifluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
(2,3,4-Trifluorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction.
Aplicaciones Científicas De Investigación
(2,3,4-Trifluorophenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of (2,3,4-Trifluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable compound in drug discovery and development. The exact pathways and targets depend on the specific application and research context .
Comparación Con Compuestos Similares
(2,3,4-Trifluorophenyl)methanesulfonamide can be compared with other trifluoromethyl-substituted sulfonamides, such as:
- (2,4,6-Trifluorophenyl)methanesulfonamide
- (3,4,5-Trifluorophenyl)methanesulfonamide
These compounds share similar structural features but differ in the position of the fluorine atoms on the phenyl ring. This positional variation can lead to differences in their chemical reactivity, biological activity, and industrial applications .
Propiedades
Fórmula molecular |
C7H6F3NO2S |
|---|---|
Peso molecular |
225.19 g/mol |
Nombre IUPAC |
(2,3,4-trifluorophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H6F3NO2S/c8-5-2-1-4(3-14(11,12)13)6(9)7(5)10/h1-2H,3H2,(H2,11,12,13) |
Clave InChI |
IOAXTNNJRORWLL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1CS(=O)(=O)N)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


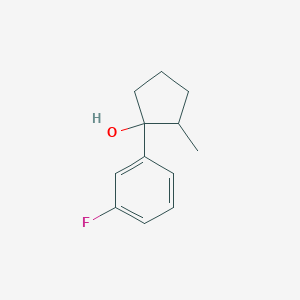
![3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13207984.png)
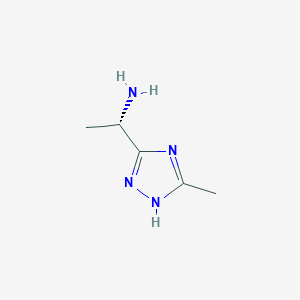

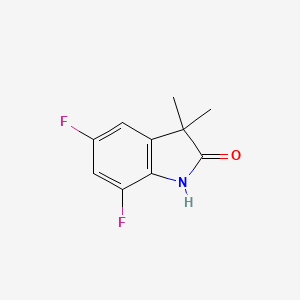
![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]carbamate](/img/structure/B13208018.png)
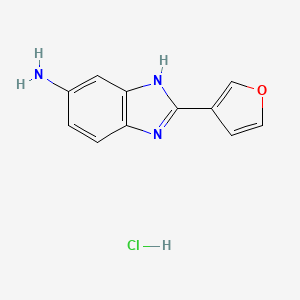
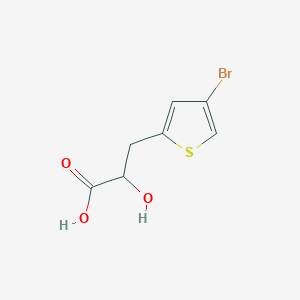
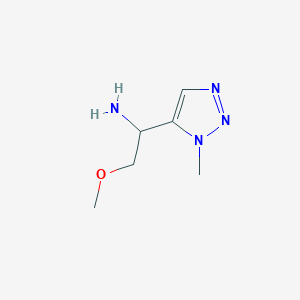

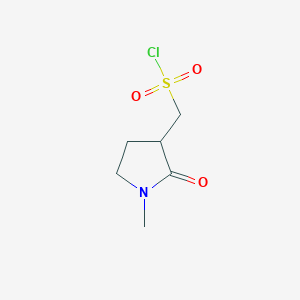
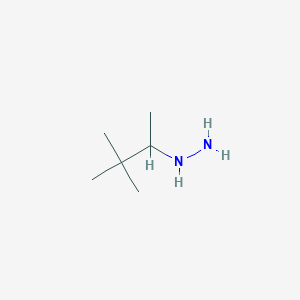
![1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13208070.png)

